molecular formula C13H8FN3O2 B2586301 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1334487-94-3

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B2586301
CAS No.: 1334487-94-3
M. Wt: 257.224
InChI Key: BLCHIFQAGVAART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Factors such as temperature, pH, and the presence of other compounds can affect the compound’s activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzylamine with 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, forming the triazole ring fused to the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolo[4,3-a]pyridine derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
  • 3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
  • 3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Uniqueness

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to the presence of the fluorine atom, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-4-1-8(2-5-10)12-16-15-11-6-3-9(13(18)19)7-17(11)12/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCHIFQAGVAART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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